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molecular formula C8H7FO3S B1214300 3-Acetylbenzenesulfonyl fluoride CAS No. 709-60-4

3-Acetylbenzenesulfonyl fluoride

Cat. No. B1214300
M. Wt: 202.2 g/mol
InChI Key: NEVFJPDNDDMQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05459131

Procedure details

A solution of 20.02 g (0.1 mol) of 3-acetylbenzenesulfonyl fluoride and 29 ml of morpholine in 100 mL of THF is stirred at room temperature for 16 hours. The solvent is removed, the residue dissolved in CH2C2, and solution washed with H20 and 2N HCl. The organic layer is dried (MgSO4), the solvent removed, and the residue crystallized from CH2Cl2 -hexane to give 25.2 g (93%) of light yellow crystals, m.p. 144°-147° C.
Quantity
20.02 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([S:10](F)(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2].[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>C1COCC1>[C:1]([C:4]1[CH:5]=[C:6]([S:10]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
20.02 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=CC1)S(=O)(=O)F
Name
Quantity
29 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in CH2C2, and solution
WASH
Type
WASH
Details
washed with H20 and 2N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
the residue crystallized from CH2Cl2 -hexane
CUSTOM
Type
CUSTOM
Details
to give 25.2 g (93%) of light yellow crystals, m.p. 144°-147° C.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C=1C=C(C=CC1)S(=O)(=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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